Spectroscopic Profile of 4-Bromo-2-isopropoxy-1-methylbenzene: A Technical Guide
Spectroscopic Profile of 4-Bromo-2-isopropoxy-1-methylbenzene: A Technical Guide
This technical guide provides a comprehensive overview of the predicted spectroscopic data for the compound 4-Bromo-2-isopropoxy-1-methylbenzene. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data. The causality behind the predicted spectral features is explained based on established principles of substituent effects on aromatic systems.
Introduction: The Structural Significance of 4-Bromo-2-isopropoxy-1-methylbenzene
4-Bromo-2-isopropoxy-1-methylbenzene is a substituted aromatic compound with potential applications in organic synthesis and medicinal chemistry. Its structure, featuring a bromine atom, an isopropoxy group, and a methyl group on a benzene ring, presents a unique electronic environment that is reflected in its spectroscopic signature. Accurate interpretation of its spectral data is paramount for its identification, purity assessment, and elucidation of its role in chemical reactions. This guide provides a detailed, predicted spectroscopic profile to aid researchers in these endeavors.
Below is a diagram illustrating the molecular structure and numbering of 4-Bromo-2-isopropoxy-1-methylbenzene.
Caption: Molecular structure of 4-Bromo-2-isopropoxy-1-methylbenzene.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR chemical shifts for 4-Bromo-2-isopropoxy-1-methylbenzene are based on the principle of additivity of substituent chemical shifts (SCS) on a benzene ring.[1][2]
Predicted ¹H NMR Spectrum
The aromatic region of the ¹H NMR spectrum is predicted to show three distinct signals corresponding to the three protons on the benzene ring. The chemical shifts are influenced by the electronic effects of the substituents. The isopropoxy group is an electron-donating group (EDG) and will shield the ortho and para protons, shifting them upfield. The methyl group is a weak EDG. The bromine atom is an electron-withdrawing group (EWG) through induction but can donate electron density through resonance.
Table 1: Predicted ¹H NMR Chemical Shifts (in ppm)
| Proton | Predicted Chemical Shift (δ) | Multiplicity | Coupling Constant (J) in Hz |
| H-3 | ~ 6.8 - 7.0 | d | ~ 8.0 |
| H-5 | ~ 7.1 - 7.3 | dd | ~ 8.0, 2.0 |
| H-6 | ~ 6.6 - 6.8 | d | ~ 2.0 |
| -CH(CH₃)₂ | ~ 4.4 - 4.6 | septet | ~ 6.0 |
| -CH(CH ₃)₂ | ~ 1.3 - 1.5 | d | ~ 6.0 |
| -CH ₃ | ~ 2.1 - 2.3 | s | - |
Note: Predicted values are relative to TMS (Tetramethylsilane) at 0.00 ppm and are based on typical substituent effects in benzene derivatives.[3][4]
The following workflow illustrates the process of predicting the ¹H NMR spectrum.
Caption: General workflow for Infrared Spectroscopy.
Experimental Protocol for IR Spectroscopy
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Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a Nujol mull or a KBr pellet can be prepared. [5]2. Background Spectrum: A background spectrum of the empty sample holder (or the salt plates with the mulling agent) is recorded first. This is necessary to subtract the absorbance of the background from the sample spectrum. [6]3. Sample Spectrum: The prepared sample is placed in the IR beam path, and the spectrum is recorded.
-
Data Analysis: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. The characteristic absorption bands are then identified and assigned to specific functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. [7]
Predicted Mass Spectrum
The electron ionization (EI) mass spectrum of 4-Bromo-2-isopropoxy-1-methylbenzene is expected to show a prominent molecular ion peak. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion will appear as a pair of peaks (M and M+2) of almost equal intensity. [8][9]Aromatic compounds generally show a stable molecular ion. [10][11] Table 4: Predicted Key Mass Spectrometry Fragments
| m/z | Proposed Fragment | Notes |
| 228/230 | [M]⁺ | Molecular ion peaks (due to ⁷⁹Br/⁸¹Br isotopes) |
| 185/187 | [M - C₃H₇]⁺ | Loss of the isopropyl group |
| 149 | [M - Br]⁺ | Loss of the bromine atom |
| 107 | [M - Br - C₃H₆]⁺ | Loss of bromine and propene (from isopropoxy) |
| 91 | [C₇H₇]⁺ | Tropylium ion (common in alkylbenzenes) |
| 77 | [C₆H₅]⁺ | Phenyl cation |
The fragmentation of aromatic ethers often involves cleavage of the C-C bond next to the oxygen. [10][12][13][14]The loss of the isopropyl group is a likely fragmentation pathway. The tropylium ion at m/z 91 is a common and stable fragment for alkyl-substituted benzenes. [11] The following diagram illustrates the key fragmentation pathways.
Caption: Predicted major fragmentation pathways in EI-MS.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solids or liquids, or through a gas chromatograph (GC-MS) for volatile compounds.
-
Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV in EI-MS), causing them to ionize and fragment. [7]3. Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z. For accurate mass measurements, calibration with a known reference compound is crucial. [15]
Conclusion
This technical guide provides a detailed, albeit theoretical, spectroscopic profile of 4-Bromo-2-isopropoxy-1-methylbenzene. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with the underlying principles and general experimental protocols, serve as a valuable resource for researchers working with this compound or structurally related molecules. The provided information should facilitate the identification, characterization, and quality control of this important chemical entity in various scientific applications.
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